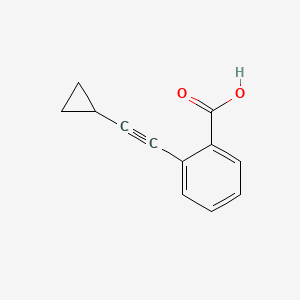

2-(Cyclopropylethynyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclopropylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAPNHYQJXDWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313028-09-9 | |

| Record name | 2-(2-cyclopropylethynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopropylethynyl)benzoic acid: A Core Moiety in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Benzoic Acids in Medicinal Chemistry

Benzoic acid and its derivatives are foundational scaffolds in the landscape of modern organic chemistry and play a pivotal role in the discovery and development of new therapeutic agents.[1][2] Their inherent structural versatility allows for extensive modification, leading to a diverse array of compounds with a wide spectrum of biological activities.[1][2] The introduction of unique substituents onto the benzoic acid core can significantly influence the pharmacological properties of the resulting molecules, including their potency, selectivity, and metabolic stability.[3] This guide focuses on a particularly intriguing derivative, 2-(Cyclopropylethynyl)benzoic acid, a molecule that combines the established pharmacophore of benzoic acid with the unique chemical characteristics of a cyclopropylethynyl group. While specific data for the 2-isomer is limited, this guide will provide a comprehensive overview based on the known properties of the benzoic acid core, related isomers, and general principles of medicinal chemistry.

Physicochemical Properties of the Benzoic Acid Core

Benzoic acid is a colorless, crystalline organic compound with the chemical formula C₆H₅COOH.[4][5] It is the simplest aromatic carboxylic acid and serves as a precursor to a wide range of important chemicals.[5]

Table 1: General Physicochemical Properties of Benzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₂ | [4] |

| Molecular Weight | 122.12 g/mol | [4] |

| Melting Point | 122.4 °C (395 K) | [4] |

| Boiling Point | 249 °C (523 K) | [4] |

| Solubility in Water | 3.44 g/L at 25°C, 56.31 g/L at 100°C | [4] |

| pKa | 4.2 | [4] |

The solubility of benzoic acid in water is relatively low at room temperature but increases significantly with temperature.[4] It is readily soluble in organic solvents such as benzene, acetone, and alcohols.[4]

The Influence of the 2-(Cyclopropylethynyl) Substituent

The introduction of a cyclopropylethynyl group at the 2-position of the benzoic acid ring is expected to significantly modulate its chemical properties. The cyclopropyl group is a small, rigid ring that can enhance potency and improve metabolic stability in drug candidates.[3] The ethynyl linker provides a linear and rigid extension, which can influence binding to biological targets.

Table 2: Predicted and Isomer Data for Cyclopropylethynyl Benzoic Acid Derivatives

| Property | 4-(Cyclopropylethynyl)benzoic acid | This compound (Predicted) | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ | [6] |

| Molecular Weight | 186.21 g/mol | 186.21 g/mol | [6] |

| TPSA | 37.3 | Likely similar | [6] |

| LogP | 2.1463 | Likely similar | [6] |

The ortho-position of the cyclopropylethynyl group in the target molecule is expected to introduce steric hindrance around the carboxylic acid group, which could influence its acidity and reactivity compared to the 4-isomer.

Synthesis and Reactivity

The synthesis of benzoic acid derivatives can be achieved through various methods, including the oxidation of the corresponding toluene derivative.[7] For this compound, a plausible synthetic route would involve a Sonogashira coupling between 2-iodobenzoic acid and cyclopropylacetylene.

Caption: A general workflow for the synthesis of this compound.

The reactivity of this compound will be dictated by the carboxylic acid group and the aromatic ring. The carboxylic acid can undergo esterification, amidation, and reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the directing effects of both the carboxyl and the cyclopropylethynyl groups.

Potential Applications in Drug Discovery

Benzoic acid derivatives are integral to the development of new drugs. They can act as prodrugs, where an ester form improves cell membrane permeability before being hydrolyzed to the active carboxylic acid within the target cell.[8] The antimicrobial mechanism of benzoic acid involves the disruption of microbial cell membranes and the inhibition of key enzymes.[9][10] This action is pH-dependent, with the undissociated acid being the active form.

The unique structural features of this compound make it an attractive candidate for further investigation in several therapeutic areas:

-

Antimicrobial Agents: Building upon the known antimicrobial properties of benzoic acid, the lipophilic cyclopropylethynyl group could enhance cell penetration and potency against various pathogens.[8][11]

-

Enzyme Inhibitors: The rigid structure and specific orientation of the substituents could allow for precise interactions with the active sites of enzymes, making it a potential scaffold for the design of targeted inhibitors.

-

Oncology: The introduction of a cyclopropyl group is a known strategy in the design of anticancer agents to improve efficacy.[3]

Spectroscopic Characterization

While specific spectra for this compound are not available, we can predict the key features based on the known spectra of benzoic acid and related compounds.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the carboxylic acid proton (typically a broad singlet downfield), and the protons of the cyclopropyl ring.

¹³C NMR: The carbon NMR spectrum of benzoic acid shows five distinct signals due to the symmetry of the molecule.[12] For this compound, more signals would be expected due to the lack of symmetry. The spectrum would feature signals for the aromatic carbons, the carboxyl carbon, the two acetylenic carbons, and the carbons of the cyclopropyl ring. The carbon of the carboxylic acid group would appear at a significantly downfield chemical shift.[12]

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, a broad O-H stretch, and peaks corresponding to the aromatic ring and the C≡C triple bond.

Conclusion

This compound represents a promising, yet underexplored, molecule in the vast field of medicinal chemistry. By combining the well-established biological relevance of the benzoic acid core with the advantageous properties of a cyclopropylethynyl substituent, this compound presents a compelling scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

- Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid.

- Parchem. (n.d.). 2-(2-Cyclopropylethynyl)benzoic Acid (Cas 1313028-09-9).

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Protheragen. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery.

- BYJU'S. (n.d.). Properties of Benzoic Acid.

- ChemScene. (n.d.). 4-(Cyclopropylethynyl)benzoic acid.

- Science.gov. (n.d.). Proposed chemical mechanism for benzoic acid reduction by aryl-aldehyde oxidoreductase.

- BenchChem. (2025, November). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

- YouTube. (2025, April 29). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.

- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.

- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- Wikipedia. (n.d.). Benzoic acid.

- NIST. (n.d.). Benzoic acid, 2-methylpropyl ester.

- Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid.

- PubMed. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester.

- National Institutes of Health. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. chemrj.org [chemrj.org]

- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of benzoic acid [benzoic-acid-china.com]

- 10. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"2-(Cyclopropylethynyl)benzoic acid" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(Cyclopropylethynyl)benzoic Acid

Introduction

This compound (CAS 1313028-09-9) is a multifaceted organic compound that stands at the intersection of several key chemical functionalities.[1][2] Its structure, featuring a benzoic acid core, a rigid ethynyl linker, and a strained cyclopropyl group, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The cyclopropylethynyl moiety is a recognized pharmacophore, and its incorporation into a benzoic acid scaffold presents unique opportunities for developing novel therapeutic agents and functional materials.

This guide, intended for researchers, scientists, and drug development professionals, provides a deep technical analysis of the anticipated solubility and stability characteristics of this compound. Due to the limited publicly available experimental data on this specific isomer, this document synthesizes information from foundational chemical principles and data on analogous structures—namely benzoic acid, cyclopropane derivatives, and other substituted benzoic acids—to provide a robust predictive framework. We will explore the causal relationships between the molecule's structure and its physicochemical properties, present detailed protocols for experimental validation, and offer field-proven insights into its handling and analysis.

Physicochemical Properties & Structural Analysis

A molecule's behavior is dictated by its structure. The unique combination of a hydrophilic carboxylic acid, a lipophilic aromatic ring, and a strained aliphatic ring system in this compound governs its properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Structural Component Analysis:

-

Benzoic Acid Moiety: This is a polar, acidic functional group (pKa ≈ 4.2) that can act as a hydrogen bond donor and acceptor.[3] Its presence is the primary driver of aqueous solubility, particularly under basic conditions. Like most benzoic acids, it is expected to have low solubility in cold water but significantly higher solubility in hot water.[4]

-

Cyclopropylethynyl Group: This portion of the molecule is rigid, nonpolar, and contributes significantly to its lipophilicity. The cyclopropane ring is notable for its high ring strain (approx. 27 kcal/mol), which makes it susceptible to ring-opening reactions, especially under acidic conditions.[5][6][7] The alkyne linker provides structural rigidity and is a site of potential chemical reactivity.

Predicted Physicochemical Properties: While experimental data for the 2-isomer is scarce, data for the analogous 4-(Cyclopropylethynyl)benzoic acid (CAS 908247-29-0) provides a useful reference point.

| Property | Predicted/Reference Value | Implication | Source |

| Molecular Formula | C₁₂H₁₀O₂ | - | [8] |

| Molecular Weight | 186.21 g/mol | - | [8] |

| LogP | 2.1463 (Predicted) | Indicates moderate lipophilicity and likely low aqueous solubility at neutral pH. | [8] |

| TPSA | 37.3 Ų (Predicted) | Suggests moderate polarity. | [8] |

| Hydrogen Bond Donors | 1 (Predicted) | From the carboxylic acid -OH group. | [8] |

| Hydrogen Bond Acceptors | 1 (Predicted) | From the carbonyl oxygen. | [8] |

| Melting Point | 220-224 °C (Experimental, 4-isomer) | High melting point suggests a stable crystalline lattice. | [9] |

Solubility Profile

The solubility of this compound is expected to be highly dependent on the solvent's pH and polarity.

Theoretical Assessment

-

Aqueous Solubility: Due to the carboxylic acid group, aqueous solubility will be pH-dependent. In acidic media (pH < 3), the molecule will be in its neutral, protonated form, and water solubility is expected to be very low due to the lipophilic bulk of the molecule. As the pH increases above the pKa (~4.2), the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[10][11] Therefore, solubility should increase dramatically in neutral to basic aqueous solutions.

-

Organic Solubility: The significant nonpolar surface area from the benzene ring and the cyclopropylethynyl group suggests good solubility in a range of organic solvents. Polar aprotic solvents like DMSO and DMF should readily dissolve the compound. Polar protic solvents like methanol and ethanol are also expected to be effective, given their ability to hydrogen bond with the carboxylic acid group. Less polar solvents like acetonitrile, ethyl acetate, and dichloromethane will likely exhibit moderate to good solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for quantifying the solubility of the compound in various solvent systems. The core principle is to saturate a solvent with the compound and then measure the concentration in the supernatant.

Caption: Workflow for experimental solubility determination via the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

Causality: Using an excess of solid ensures that the solution reaches its saturation point, which is the definition of equilibrium solubility.

-

-

Solvent Systems: Prepare vials for each solvent to be tested.

-

Aqueous: pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (Borate Buffer).

-

Organic: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Ethyl Acetate.

-

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours.

-

Causality: Continuous agitation and sufficient time are critical to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.

-

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Causality: Centrifugation provides a clear separation of the saturated supernatant from the solid phase without requiring filtration, which can sometimes lead to analyte loss via adsorption.

-

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Quantify the concentration against a calibration curve prepared from a known stock solution.

-

Self-Validation: The use of a validated HPLC method ensures the accuracy, precision, and specificity of the measurement. The peak corresponding to the parent compound should be pure and free from interference.

-

Predicted Solubility Data Summary

| Solvent System | Predicted Solubility | Rationale |

| Aqueous, pH 2.0 | Very Low (< 0.1 mg/mL) | Molecule is fully protonated and lipophilic. |

| Aqueous, pH 7.4 (PBS) | Low to Moderate | Partial deprotonation to the more soluble carboxylate form. |

| Aqueous, pH 9.0 | Moderate to High | Predominantly in the highly soluble carboxylate salt form.[10][11] |

| DMSO | Very High (> 100 mg/mL) | Excellent polar aprotic solvent. |

| Ethanol / Methanol | High | Polar protic solvents capable of H-bonding with the carboxylic acid. |

| Acetonitrile | Moderate | Polar aprotic solvent, good for moderately polar compounds. |

| Dichloromethane | Low to Moderate | Nonpolar solvent, solubility driven by the hydrocarbon portion. |

Stability Profile

The stability of this compound is influenced by its three core structural motifs, each presenting a potential liability under specific stress conditions.

Key Instability Concerns

-

Acid-Catalyzed Ring Opening: The cyclopropane ring is the most probable site of instability. Strong acidic conditions can lead to protonation of the alkyne or carbonyl oxygen, which can induce the formation of a carbocation and subsequent cleavage of the strained three-membered ring.[5][12] This is a critical consideration for formulation in acidic vehicles or during acidic workups in synthesis.

-

Hydrolytic Degradation: While the core structure is relatively robust, hydrolysis of other functional groups in more complex derivatives is a common degradation pathway. For the parent compound, this is less of a concern, but for ester or amide derivatives, hydrolysis would be a primary degradation route. A study of a related 2-substituted benzoic acid derivative identified hydrolysis as the main degradation pathway.[13]

-

Thermal Degradation: Benzoic acids can undergo decarboxylation at elevated temperatures, though this often requires very high heat (e.g., >200-300 °C).[14] The stability of the cyclopropane ring can also be compromised at high temperatures.[5]

-

Oxidative Degradation: The alkyne bond and the benzylic positions are potential sites for oxidation. Exposure to common oxidizing agents could lead to a variety of degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation pathways and to develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation (stress testing) study.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a co-solvent like acetonitrile/water.

-

Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60 °C).

-

Basic Stress: To another aliquot, add an equal volume of 0.2 N NaOH. Incubate at a similar temperature.

-

Causality: Using strong acid and base under heat accelerates potential hydrolytic degradation pathways. The cyclopropane ring is particularly at risk under the acidic condition.[5]

-

-

Oxidative Stress: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

-

Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress that might be encountered during storage or processing.

-

-

Thermal Stress: Store aliquots of the solution and a sample of the solid powder in an oven at a high temperature (e.g., 80 °C).

-

Causality: This tests for thermally induced degradation, such as decarboxylation, and assesses the stability of the compound in both the solid and solution states.[14]

-

-

Photolytic Stress: Expose a solution and a solid sample to a controlled light source as specified by ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

-

Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw samples, neutralize the acidic and basic solutions, and analyze all samples by a suitable stability-indicating HPLC method, preferably with both UV (PDA) and Mass Spectrometric (MS) detection.

-

Self-Validation: The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation products and excipients. Peak purity analysis using a PDA detector is crucial to confirm this. LC-MS is invaluable for the structural elucidation of any observed degradants.[13]

-

Anticipated Forced Degradation Profile

| Stress Condition | Predicted Stability | Likely Degradation Pathway |

| 0.1 N HCl, 60 °C | Unstable | Primary concern: Acid-catalyzed opening of the cyclopropane ring.[5][12] |

| 0.1 N NaOH, 60 °C | Likely Stable | Generally, cyclopropane rings and benzoic acids are stable to base. |

| 3% H₂O₂, RT | Potentially Unstable | Oxidation of the alkyne or benzene ring. |

| Heat (80 °C) | Likely Stable | Significant degradation (e.g., decarboxylation) typically requires higher temperatures.[14] |

| Photolytic (ICH Q1B) | Unknown | The chromophore (aromatic ring) could absorb UV light, leading to degradation. Requires experimental data. |

Recommended Analytical Methods

For the successful execution of solubility and stability studies, robust analytical methods are paramount.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a standard starting point. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (likely around 240-280 nm) should provide adequate sensitivity.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for stability studies. It allows for the confirmation of the parent compound's mass and the identification of degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[13][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This could be used for identifying volatile degradation products, such as those that might arise from decarboxylation or ring-opening.[17]

Conclusion

While direct experimental data for this compound remains limited, a thorough analysis of its constituent functional groups provides a strong predictive foundation for its solubility and stability. The compound is anticipated to exhibit pH-dependent aqueous solubility, being significantly more soluble in basic conditions, and good solubility in polar organic solvents. The primary stability liability is the strained cyclopropane ring, which is susceptible to degradation under strong acidic conditions.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for researchers to validate these predictions. By understanding these core physicochemical properties, scientists and developers can make informed decisions regarding the synthesis, purification, formulation, and analysis of this promising chemical entity.

References

- preventing rearrangement of the cyclopropyl ring during reactions - Benchchem. (n.d.).

- What is the stability order of cyclopropane cation and cyclopentane cation? - Quora. (2018, September 2).

- CAS 908247-29-0 | 4-(2-Cyclopropylethynyl)benzoic acid | MFCD17171061. (n.d.).

-

Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

- Alkyne-PEG2-carboxylic acid | CAS#:1347760-82-0. (n.d.). Lumiprobe.

- 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. (2022, October 10). YouTube.

- Ketone - Wikipedia. (n.d.).

-

Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

- Stability of Cycloalkanes - Angle Strain. (2018, April 24). YouTube.

- 2-Cyclopentylbenzoic acid | C12H14O2 | CID 22763155 - PubChem. (n.d.). National Institutes of Health.

- 908247-29-0 | 4-(Cyclopropylethynyl)benzoic acid | ChemScene. (n.d.).

- Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.

- 2-(2-Cyclopropylethynyl)benzoic Acid (Cas 1313028-09-9). (n.d.). Parchem.

-

The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Derivatives of Carboxylic Acids. (n.d.). Michigan State University.

- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange.

- 2-(2-cyclopropylethynyl)benzoic acid,1313028-09-9. (n.d.). Amadis Chemical.

- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI.

- Benzoic acid - Wikipedia. (n.d.).

- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC - PubMed Central.

- Analytical Methods for Determination of Benzoic Acid and Their Applications. (n.d.). ResearchGate.

- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.

- Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. (n.d.). NIH.

- The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. (n.d.). PubMed.

- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025, August 4).

- Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. (2015, August 10). PubMed.

- Quantitative Estimation of Efavirenz by High Performance Thin Layer Chromatography. (n.d.).

Sources

- 1. parchem.com [parchem.com]

- 2. 2-(2-cyclopropylethynyl)benzoic acid,1313028-09-9-Amadis Chemical [amadischem.com]

- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemscene.com [chemscene.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. helixchrom.com [helixchrom.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2-(Cyclopropylethynyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: A Molecule of Intriguing Possibilities

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. 2-(Cyclopropylethynyl)benzoic acid emerges as a compound of significant interest, primarily due to its structural motifs that suggest a compelling biological activity profile. This technical guide will provide an in-depth analysis of the potential biological activities of this compound, with a primary focus on its hypothesized role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). We will also explore other potential therapeutic avenues suggested by its chemical structure and provide detailed experimental protocols for its investigation.

The structure of this compound incorporates three key features that are highly relevant in medicinal chemistry: a benzoic acid scaffold, an ethynyl linker, and a cyclopropyl group. Benzoic acid and its derivatives are a cornerstone in drug development, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The ethynyl group provides rigidity and linearity to the molecule, often contributing to high-affinity binding to target proteins. The cyclopropyl moiety is a frequently employed bioisostere in drug design, valued for its ability to enhance metabolic stability, improve potency, and confer favorable conformational constraints.[3] The combination of these features in a single molecule makes this compound a prime candidate for investigation as a novel therapeutic agent.

Hypothesized Primary Biological Target: Metabotropic Glutamate Receptor 5 (mGluR5)

The most compelling hypothesis for the biological activity of this compound is its action as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system (CNS) and plays a crucial role in modulating synaptic plasticity and neuronal excitability.[4] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a highly attractive therapeutic target.[5][6]

Negative allosteric modulators of mGluR5 have shown significant promise in preclinical models for a range of conditions, including anxiety, depression, addiction, neurodegenerative diseases, and chronic pain.[4][7][8][9] These modulators bind to a site on the receptor that is distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[4] This allosteric modulation offers a more nuanced approach to receptor inhibition compared to direct antagonists, potentially leading to improved safety and efficacy profiles.[6][10]

The structural similarity of this compound to known mGluR5 NAMs, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), provides a strong rationale for this hypothesis.[7] The phenyl-ethynyl scaffold is a common feature in many potent mGluR5 NAMs, and the substitution pattern on the phenyl ring is a key determinant of activity.

Proposed Mechanism of Action as an mGluR5 NAM

Upon binding to the allosteric site within the transmembrane domain of mGluR5, this compound is hypothesized to stabilize an inactive conformation of the receptor.[11] This would reduce the receptor's ability to couple to its downstream signaling partner, Gq, thereby attenuating the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect would be a dampening of glutamate-mediated excitatory neurotransmission in brain regions where mGluR5 is highly expressed.

Figure 2: Experimental Workflow for mGluR5 NAM Validation.

Potential Alternative Biological Activities

While the primary hypothesis focuses on mGluR5, the structural features of this compound suggest other potential biological activities that warrant consideration.

-

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. [1][12][13]The lipophilicity of the molecule, enhanced by the cyclopropylethynyl group, may allow it to disrupt microbial cell membranes or inhibit key metabolic enzymes. [12][14]* Anti-inflammatory Activity: Some benzoic acid derivatives exhibit anti-inflammatory effects. [1]This could be explored through assays measuring the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of inflammatory cytokine production in immune cells.

-

Anticancer Activity: The benzoic acid scaffold is present in some anticancer agents. [1]Initial screening against a panel of cancer cell lines could reveal any cytotoxic or anti-proliferative effects.

Structure-Activity Relationship (SAR) Insights and Drug Development Potential

Should this compound demonstrate promising activity as an mGluR5 NAM, a systematic SAR study would be the next logical step. Key modifications to explore would include:

-

Position of the Cyclopropylethynyl Group: Moving the substituent to the meta or para position of the benzoic acid ring would provide insights into the required geometry for optimal binding.

-

Modifications to the Cyclopropyl Group: Substitution on the cyclopropyl ring could enhance potency or modulate pharmacokinetic properties.

-

Replacement of the Carboxylic Acid: Esterification or conversion to an amide could improve cell permeability and metabolic stability. [3]

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its structural resemblance to known mGluR5 negative allosteric modulators makes this a high-priority avenue for investigation. The detailed experimental protocols provided in this guide offer a clear path to validating this hypothesis. Furthermore, the exploration of alternative biological activities and a systematic approach to structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule. For researchers and drug development professionals, this compound offers a compelling opportunity to develop new treatments for a range of unmet medical needs.

References

-

Rocher, J. P., Bonnet, B., Bolea, C., Lutjens, R., Le Poul, E., Poli, S., ... & Mutel, V. (2011). mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. Current topics in medicinal chemistry, 11(6), 680-695. [Link]

-

Lindsley, C. W., Shipe, W. B., Wolkenberg, S. E., Theberge, C. R., Felts, A. S., O'Brien, J. A., ... & Conn, P. J. (2004). Metabotropic glutamate receptor 5 negative allosteric modulators as novel tools for in vivo investigation. Journal of medicinal chemistry, 47(24), 5825-5828. [Link]

-

Gass, J. T., & Olive, M. F. (2008). Negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5) in addiction: a therapeutic window. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 7(2), 147-160. [Link]

-

Noe, F., Noe-Nygaard, C., Gentry, P. R., & Sotty, F. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Chemical Information and Modeling, 62(20), 4947-4958. [Link]

-

Rocher, J. P., Bonnet, B., Bolea, C., Lutjens, R., Le Poul, E., Poli, S., ... & Mutel, V. (2011). mGluR5 Negative Allosteric Modulators Overview: A Medicinal Chemistry Approach Towards a Series of Novel Therapeutic Agents. Current Topics in Medicinal Chemistry, 11(6), 680-695. [Link]

-

Patsnap. (2024, June 21). What are mGluR5 antagonists and how do they work?. Patsnap Synapse. [Link]

-

Kew, J. N. (2004). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Current drug targets-CNS & neurological disorders, 3(4), 325-333. [Link]

-

Hamilton, A., & Person, M. (2016). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Frontiers in pharmacology, 7, 419. [Link]

-

Al-Kuraishy, H. M., Al-Gareeb, A. I., & Hussien, N. R. (2023). Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment. Pain Research and Management, 2023. [Link]

-

Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid. [Link]

-

Patil, C. J., Patil, M. C., & Patil, M. C. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 226-231. [Link]

-

DC Fine Chemicals. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

-

Pharmapproach. (2025, April 29). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657-663. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]

- 5. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. scbt.com [scbt.com]

- 12. Mechanism of action of benzoic acid [benzoic-acid-china.com]

- 13. youtube.com [youtube.com]

- 14. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Predictive Mechanism of Action for 2-(Cyclopropylethynyl)benzoic acid: A Technical Guide for Preclinical Research

Executive Summary

2-(Cyclopropylethynyl)benzoic acid is a novel small molecule with a unique structural composition, suggesting potential for significant biological activity. In the absence of direct empirical data, this guide presents a predictive analysis of its potential mechanisms of action, grounded in established principles of medicinal chemistry and pharmacology. By deconstructing the molecule into its core components—a benzoic acid scaffold, a rigid ethynyl linker, and a lipophilic cyclopropyl group—we can draw parallels to known classes of bioactive compounds. This analysis culminates in three primary, testable hypotheses for its mechanism of action: (1) modulation of nuclear receptor signaling, with a focus on the Retinoid X Receptor (RXR); (2) antagonism of metabotropic glutamate receptors (mGluRs), implicated in neuromodulation; and (3) broad-spectrum antimicrobial activity, a known characteristic of benzoic acid derivatives. This whitepaper provides a comprehensive, step-by-step framework for the in silico and in vitro validation of these predictions, designed to guide researchers in the efficient and effective preclinical evaluation of this promising compound.

Introduction to this compound: A Structural Rationale

The structure of this compound presents a compelling case for targeted biological activity. Each of its constituent moieties has a well-documented role in molecular pharmacology, and their unique combination suggests several potential avenues for therapeutic intervention.

-

The Benzoic Acid Scaffold: The carboxylic acid group is a critical pharmacophore, capable of forming strong ionic and hydrogen bonds with the active sites of numerous enzymes and receptors.[1] Its position on the aromatic ring influences the molecule's electronic and steric properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.[2] Furthermore, benzoic acid and its derivatives are known to possess antimicrobial properties, often by disrupting cellular membranes and metabolic processes.[3][4]

-

The Cyclopropylethynyl Group: This functional group combines the rigidity of an alkyne with the unique conformational and electronic properties of a cyclopropane ring.

-

Ethynyl Linker: The linear, rigid nature of the alkyne linker serves to project the cyclopropyl group into a specific vector away from the benzoic acid core, potentially facilitating precise interactions within a target's binding pocket.

-

Cyclopropyl Moiety: The cyclopropane ring is a "lipophilic hydrogen bond donor" and a bioisostere for double bonds, often used in drug design to enhance metabolic stability, improve receptor affinity, and increase potency.[5] Its inclusion suggests a design intended to optimize interactions with hydrophobic pockets in target proteins.

-

Based on this structural analysis, we can formulate several hypotheses regarding the compound's potential biological targets.

Predictive Mechanistic Pathways

Hypothesis A: Nuclear Receptor Modulation - A Putative Retinoid X Receptor (RXR) Agonist

A compelling structural analogy can be drawn between this compound and known agonists of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors (e.g., RAR, VDR, PPAR) to regulate gene transcription involved in cellular differentiation, metabolism, and development.[6][7]

Structural Rationale: Many potent RXR agonists consist of a carboxylic acid head group connected via a rigid linker to a hydrophobic tail.[8] In this compound, the benzoic acid serves as the polar head group essential for anchoring to the ligand-binding domain, while the cyclopropylethynyl moiety provides the necessary hydrophobicity to occupy the lipophilic pocket of the receptor. This "acid-linker-hydrophobe" motif is a hallmark of many rexinoids.[6]

Predicted Signaling Pathway: As a putative RXR agonist, the compound would bind to the RXR ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[9] The activated RXR heterodimer then binds to specific DNA sequences known as response elements in the promoter regions of target genes, initiating their transcription.

Caption: Predicted RXR signaling pathway activation.

Hypothesis B: Neuromodulation - A Potential Metabotropic Glutamate Receptor (mGluR) Antagonist

The presence of a substituted ethynyl group also suggests a possible interaction with G-protein coupled receptors (GPCRs), particularly the metabotropic glutamate receptors. Several potent and selective mGluR5 antagonists, such as MPEP, are characterized by a pyridine ring linked via an ethynyl group to a phenyl ring.[10][11]

Structural Rationale: While this compound lacks the pyridine ring of MPEP, the core motif of an aromatic ring connected to a rigid ethynyl linker is present. The cyclopropyl group could potentially occupy a hydrophobic sub-pocket within the allosteric binding site of an mGluR, while the benzoic acid could form key interactions. mGluRs are involved in modulating synaptic plasticity and are targets for treating anxiety, depression, and addiction.[12][13]

Predicted Signaling Pathway: As a potential mGluR antagonist (specifically a negative allosteric modulator or NAM), the compound would bind to an allosteric site on the receptor, distinct from the glutamate binding site.[13] This would inhibit the receptor's conformational change upon glutamate binding, thereby preventing the activation of downstream G-protein signaling cascades (e.g., inhibition of adenylyl cyclase or stimulation of phospholipase C, depending on the mGluR subtype).[14]

Hypothesis C: Antimicrobial & Antifungal Agent

The most direct hypothesis, based on the benzoic acid core, is antimicrobial activity. Benzoic acid is a well-established food preservative and antifungal agent.[15]

Mechanism Rationale: The lipophilic nature of the undissociated benzoic acid allows it to easily penetrate microbial cell membranes.[3] Once inside the more alkaline cytoplasm, the acid dissociates, lowering the intracellular pH. This acidification can inhibit key metabolic enzymes, particularly those in the glycolytic pathway like phosphofructokinase, leading to a depletion of ATP and cessation of growth.[16][17] The cyclopropylethynyl group would likely enhance the molecule's lipophilicity, potentially increasing its ability to disrupt the cell membrane and improving its potency over benzoic acid alone.

In Silico and Experimental Validation Strategy

A structured, multi-step approach is required to systematically test these hypotheses. The following workflow is designed to progress from computational predictions to definitive in vitro validation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iomcworld.com [iomcworld.com]

- 3. Mechanism of action of benzoic acid [benzoic-acid-china.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based design of potent retinoid X receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 10. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(Cyclopropylethynyl)benzoic Acid: A Key Intermediate in the Pursuit of Novel Pain Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of analgesic drug discovery is in a perpetual state of evolution, driven by the pressing need for more effective and safer pain management therapies. Within this dynamic field, the transient receptor potential vanilloid 1 (TRPV1), or vanilloid receptor 1 (VR1), has emerged as a highly promising target for the development of novel pain therapeutics. This technical guide delves into the discovery and history of a pivotal, yet hitherto underexplored, molecule: 2-(cyclopropylethynyl)benzoic acid. While not a therapeutic agent in itself, this compound has been identified as a crucial intermediate in the synthesis of potent N-aryl benzamide antagonists of the VR1 receptor. This guide will illuminate the synthetic pathways leading to this compound, detail its role in the generation of pharmacologically active agents, and explore the chemical rationale that underpins its significance in modern medicinal chemistry.

Introduction: The Significance of the Vanilloid Receptor 1 (TRPV1) in Pain Perception

The vanilloid receptor 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a molecular integrator of noxious stimuli, being activated by a range of factors including heat, protons (acidic conditions), and endogenous lipid-derived agonists. A well-known exogenous activator of TRPV1 is capsaicin, the compound responsible for the pungent sensation of chili peppers. The critical role of TRPV1 in pain and neurogenic inflammation has positioned it as a key target for the development of a new generation of analgesics. The therapeutic strategy revolves around the development of TRPV1 antagonists, molecules that can block the activation of this receptor and thereby mitigate pain signals at their source. The search for potent and selective TRPV1 antagonists has been a significant focus of pharmaceutical research.[1][2][3]

The "Discovery" of this compound: A Tale of an Intermediate

The history of this compound is not one of a standalone discovery, but rather of its emergence as a critical building block in the synthesis of a novel class of TRPV1 antagonists. Its significance is intrinsically linked to the development of N-(4-(tert-butyl)phenyl)-2-(cyclopropylethynyl)benzamide and related amide derivatives, which have shown potent activity against the VR1 receptor.

The primary documented appearance of this compound is within the patent literature, most notably in patent US20100004222A1. This patent discloses a series of amide derivatives as potent VR1 antagonists for the treatment of pain and other conditions. Within this patent, this compound is described as a key intermediate, "Intermediate 1," for the synthesis of these pharmacologically active compounds. This places the "discovery" of this benzoic acid derivative firmly within the context of a targeted drug discovery program aimed at identifying novel pain therapeutics.

The rationale for the inclusion of the cyclopropylethynyl moiety in the design of these antagonists is rooted in established principles of medicinal chemistry. The cyclopropyl group, a small, strained ring system, is a bioisostere of a vinyl or gem-dimethyl group and is often incorporated into drug candidates to:

-

Enhance Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in more flexible alkyl chains.[4][5]

-

Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to the target receptor, potentially increasing potency and selectivity.[6][7]

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence properties such as lipophilicity and aqueous solubility.

The ethynyl linker provides a rigid connection between the benzoic acid core and the cyclopropyl group, further constraining the molecule's conformation.

Synthesis of this compound: A Practical Approach

The synthesis of this compound, as detailed in the patent literature, is a prime example of modern cross-coupling chemistry. The most logical and widely applicable method for its preparation is the Sonogashira coupling reaction . This powerful carbon-carbon bond-forming reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

Retrosynthetic Analysis

A retrosynthetic analysis of this compound points to a straightforward disconnection at the alkyne-aryl bond, identifying 2-iodobenzoic acid and cyclopropylacetylene as the key starting materials.

Caption: Synthetic scheme for this compound via Sonogashira coupling.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Iodobenzoic acid | 248.02 | 1.0 g | 4.03 |

| Cyclopropylacetylene | 66.10 | 0.32 g | 4.84 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 70 mg | 0.10 |

| Copper(I) iodide | 190.45 | 19 mg | 0.10 |

| Triethylamine (TEA) | 101.19 | 1.12 mL | 8.06 |

| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobenzoic acid (1.0 g, 4.03 mmol), bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.10 mmol), and copper(I) iodide (19 mg, 0.10 mmol).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (20 mL) to the flask, followed by triethylamine (1.12 mL, 8.06 mmol). Stir the mixture at room temperature until all solids have dissolved.

-

Alkyne Addition: Add cyclopropylacetylene (0.32 g, 4.84 mmol) to the reaction mixture dropwise via a syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (2-iodobenzoic acid) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Application in the Synthesis of VR1 Antagonists

The primary utility of this compound lies in its role as a precursor for the synthesis of amide-based VR1 antagonists. The carboxylic acid functionality provides a convenient handle for amide bond formation with various aniline derivatives.

Amide Coupling Protocol

The following is a general procedure for the coupling of this compound with an aniline, such as 4-tert-butylaniline, to form the corresponding benzamide.

Reaction Scheme:

Caption: Synthesis of a VR1 antagonist from this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| This compound | 186.21 |

| 4-tert-Butylaniline | 149.23 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 191.70 |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 |

| N,N-Dimethylformamide (DMF) | - |

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound in an appropriate solvent such as N,N-dimethylformamide (DMF). Add EDCI and HOBt to the solution and stir at room temperature to form the active ester intermediate.

-

Amine Addition: Add 4-tert-butylaniline to the reaction mixture.

-

Reaction and Work-up: Stir the reaction at room temperature until completion. The reaction is typically worked up by adding water and extracting the product with an organic solvent.

-

Purification: The crude product is then purified by standard methods such as crystallization or column chromatography.

Conclusion and Future Perspectives

While this compound may not be a household name in the pharmaceutical world, its role as a key intermediate in the development of potent VR1 antagonists underscores the critical importance of innovative building blocks in drug discovery. Its synthesis, primarily achieved through the robust and versatile Sonogashira coupling, highlights the power of modern organic chemistry in constructing complex molecular architectures. The incorporation of the cyclopropylethynyl moiety is a deliberate design choice, leveraging the unique properties of the cyclopropyl group to enhance the pharmacological profile of the final active compounds. As the quest for novel analgesics continues, the strategic design and synthesis of such specialized intermediates will undoubtedly remain a cornerstone of medicinal chemistry, paving the way for the next generation of pain therapeutics.

References

-

Discovery and development of TRPV1 antagonists. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].

- Kim, Y. S., Kil, M. J., Kang, S. U., Ryu, H., Kim, M. S., Cho, Y., ... & Lee, J. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry, 20(1), 143-153.

- Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (2009). Dalton Transactions, (35), 7074-7079.

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved January 19, 2026, from [Link].

- Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. (2009). U.S.

- Peterson, J. R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9343-9363.

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].

- Luo, J., & Wang, X. (2013). TRPV1: A Potential Drug Target for Treating Various Diseases. International Journal of Molecular Sciences, 14(3), 5580-5601.

- Park, H. G., Choi, J. Y., Kim, M. H., Choi, S. H., Park, M. K., Lee, J., ... & Jew, S. S. (2005). Biarylcarboxybenzamide derivatives as potent vanilloid receptor (VR1) antagonistic ligands. Bioorganic & Medicinal Chemistry Letters, 15(3), 631-634.

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 19, 2026, from [Link].

- A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. (2023). Frontiers in Physiology, 14, 1169408.

- Hena Gardarsdottir. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry.

- Szallasi, A., & Blumberg, P. M. (2007). The vanilloid receptor TRPV1: 10 years from channel cloning to antagonist proof-of-concept. Nature Reviews Drug Discovery, 6(5), 357-372.

- Novel vanilloid receptor-1 antagonists described for the treatment of pain. (2005, January 3). BioWorld.

- Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2024, April 27). Reddit.

- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023, October 31).

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(20), 9343-9363.

-

AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] [9]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. (2005). The Journal of Pharmacology and Experimental Therapeutics, 314(2), 774-782.

- Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. (2018). Physical Chemistry Chemical Physics, 20(29), 19552-19558.

- Therapeutic potential of vanilloid receptor TRPV1 agonists and antagonists as analgesics: Recent advances and setbacks. (2011). Current Pharmaceutical Design, 17(14), 1324-1349.

- Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. (2010). U.S.

Sources

- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 2. The vanilloid receptor TRPV1: 10 years from channel cloning to antagonist proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of vanilloid receptor TRPV1 agonists and antagonists as analgesics: Recent advances and setbacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

2-(Cyclopropylethynyl)benzoic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the rational design of small molecules with optimized pharmacological profiles is paramount. Benzoic acid derivatives have long served as a versatile scaffold in drug discovery, offering a synthetically tractable core that can be extensively modified to achieve desired biological activities.[1][2] The introduction of a cyclopropylethynyl moiety at the 2-position of the benzoic acid scaffold represents a strategic design choice aimed at leveraging the unique physicochemical properties of both the cyclopropyl and alkynyl groups to enhance potency, selectivity, and metabolic stability.[3][4]

This technical guide provides an in-depth exploration of 2-(cyclopropylethynyl)benzoic acid and its analogs, offering insights into their synthesis, potential mechanisms of action, and applications in drug development. This document is intended for researchers, scientists, and drug development professionals, providing a foundation for the rational design and advancement of novel therapeutics based on this promising scaffold.

The Strategic Importance of the Constituent Moieties

The Benzoic Acid Core: The benzoic acid functional group is a common motif in a multitude of approved drugs and biologically active molecules.[5][6] Its carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring the molecule within the binding site of a biological target.[4] Furthermore, the aromatic ring provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.[7]

The Cyclopropylethynyl Group: The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological properties.[3][8] The rigid, three-membered ring introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.[8][9] The cyclopropyl group is also known to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3] When combined with an ethynyl linker, the resulting cyclopropylethynyl group offers a rigid, linear extension that can probe deep into a target's binding pocket, forming specific and potent interactions.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a convergent approach, focusing on the formation of the key carbon-carbon bond between the benzoic acid core and the cyclopropylethynyl side chain. The Sonogashira cross-coupling reaction is the most prominent and versatile method for achieving this transformation.[10]

Key Synthetic Intermediates

The successful synthesis relies on the availability of two key building blocks:

-

A suitably substituted 2-halobenzoic acid derivative: This can be a 2-iodobenzoic acid or 2-bromobenzoic acid, with the iodo-substituted compound generally exhibiting higher reactivity in the Sonogashira coupling.[10]

-

Cyclopropylacetylene: This is a crucial, high-energy terminal alkyne. Its synthesis requires a multi-step process, often starting from cyclopropanecarboxaldehyde.[11]

Generalized Synthetic Protocol: Sonogashira Cross-Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

Reaction Scheme:

Where Aryl-X is a 2-halobenzoic acid derivative.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halobenzoic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).

-

Solvent and Base: Add a suitable solvent, typically an amine such as triethylamine or diethylamine, which also serves as the base to neutralize the hydrogen halide byproduct.[10] Other solvents like DMF or THF can also be used in conjunction with a soluble base.

-

Addition of Alkyne: Add cyclopropylacetylene to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive substrates.[10]

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired this compound derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne, a common side reaction known as the Glaser coupling, which can significantly reduce the yield of the desired cross-coupled product.[12]

-

Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[13] While copper-free Sonogashira protocols exist, the traditional copper co-catalyzed reaction is often more efficient for this type of transformation.[14]

-

Base: The amine base is essential to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the alkyne and deactivate the catalyst.[10]

Synthetic Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound derivatives.

Potential Mechanisms of Action and Therapeutic Applications

While specific biological data for "this compound" itself is not extensively published, by analyzing its structural features and the known activities of its analogs, we can infer potential mechanisms of action and therapeutic applications.

Antagonism of Metabotropic Glutamate Receptor 5 (mGluR5)

A significant area of interest for molecules containing a phenylethynyl group is the antagonism of the metabotropic glutamate receptor 5 (mGluR5).[15][16] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[17] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.[17][18]

Structural Analogy to Known mGluR5 Antagonists:

Several potent and selective mGluR5 antagonists, such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), feature an ethynyl linkage to an aromatic or heteroaromatic ring.[19] The this compound scaffold shares this key structural motif. It is plausible that the cyclopropylethynyl group can occupy the same binding pocket as the phenylethynyl group in these known antagonists, while the benzoic acid moiety can form additional interactions with the receptor, potentially enhancing affinity and modulating selectivity.

Potential Signaling Pathway Modulation

mGluR5 antagonists work by blocking the activation of the receptor by glutamate, thereby inhibiting downstream signaling cascades.[17] This can lead to a reduction in neuronal excitability and a modulation of synaptic plasticity.

Caption: Postulated mechanism of action via mGluR5 antagonism.

Other Potential Therapeutic Applications

The versatility of the benzoic acid scaffold suggests that derivatives of this compound could be explored for a range of other therapeutic applications.

| Potential Therapeutic Area | Rationale |

| Oncology | Benzoic acid derivatives have been investigated as anticancer agents, with some exhibiting inhibitory activity against receptor tyrosine kinases like VEGFR-2 and EGFR.[5][20] The cyclopropyl group is often associated with increased potency in kinase inhibitors.[4] |

| Infectious Diseases | Certain benzoic acid derivatives have shown antimicrobial and antimycobacterial properties.[21][22] The lipophilicity and unique steric profile of the cyclopropylethynyl group could enhance cell permeability and target engagement in microbial pathogens. |

| Inflammatory Diseases | Some cinnamoyl anthranilates, which are structurally related to benzoic acid amides, possess anti-inflammatory properties.[23] |

| Hyperlipidemia | A specific benzoic acid derivative has been shown to inhibit HMG-CoA reductase and acetyl-CoA carboxylase, leading to a reduction in cholesterol and triglyceride levels.[24] |

Structure-Activity Relationship (SAR) Guided Drug Discovery

A systematic exploration of the structure-activity relationships (SAR) of this compound analogs is crucial for optimizing their therapeutic potential.

Key Modification Points

-

Substituents on the Benzoic Acid Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the 3, 4, 5, and 6-positions of the benzoic acid ring can significantly impact the molecule's electronic properties, lipophilicity, and ability to interact with the target protein.[4][7]

-

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be converted into esters, amides, or other bioisosteres to modulate properties such as cell permeability, metabolic stability, and duration of action.[4]

-

Analogs of the Cyclopropyl Group: Replacing the cyclopropyl group with other small, strained rings (e.g., cyclobutyl) or acyclic alkyl groups can provide insights into the importance of the ring's conformational rigidity and steric bulk for biological activity.

SAR Workflow

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The strategic combination of a versatile benzoic acid core with a conformationally constrained and metabolically robust cyclopropylethynyl group provides a strong foundation for the development of novel therapeutics. While antagonism of mGluR5 presents a compelling and plausible mechanism of action, the broad biological activities associated with the constituent moieties suggest that these compounds may have utility across a range of therapeutic areas. Further investigation, guided by systematic synthetic exploration and robust biological evaluation, is warranted to fully elucidate the therapeutic potential of this intriguing molecular scaffold.

References

- Google Patents. (n.d.). Process for the preparation of cyclopropylacetylene.

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

- [Source 6 - Not found]

-

Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

-

Psychopharmacology. (2005). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Retrieved from [Link]

-

Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

Molecules. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

Current Topics in Medicinal Chemistry. (2010). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Retrieved from [Link]

- [Source 12 - Not found]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

-

Chemistry. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

-

British Journal of Pharmacology. (2001). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are mGluR5 antagonists and how do they work?. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

Biological and Pharmaceutical Bulletin. (2002). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Retrieved from [Link]

-